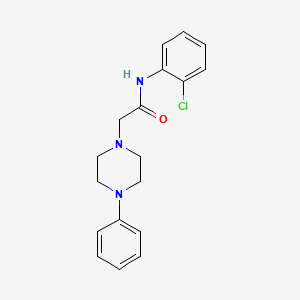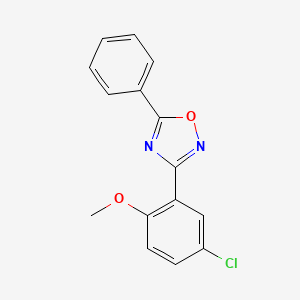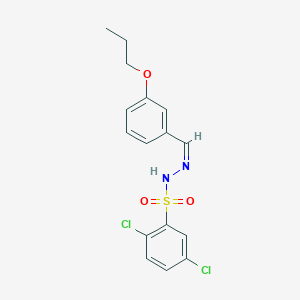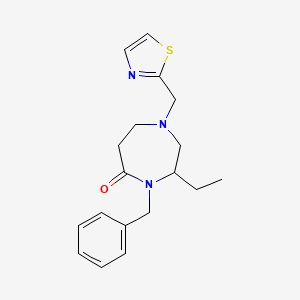![molecular formula C20H22N2O2S2 B5388539 (2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one]](/img/structure/B5388539.png)
(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of bis-chalcones, which are characterized by the presence of two chalcone units connected through a central piperazine ring. The thiophene rings in the structure contribute to its electronic properties, making it a compound of interest in materials science and medicinal chemistry.
Preparation Methods
The synthesis of (2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] typically involves the reaction of 3-acetyl-2,5-dimethylthiophene with terephthalaldehyde in the presence of a base such as sodium hydroxide in ethanol. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the bis-chalcone product . The reaction conditions are mild, and the product is obtained in high yield after recrystallization from a suitable solvent such as methanol/chloroform.
Chemical Reactions Analysis
(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chalcone derivatives.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] can be compared with other bis-chalcones and related compounds, such as:
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This compound has a similar structure but with a phenylene linker instead of a piperazine ring.
(2E,2’E)-3,3’-(Piperazine-1,4-diyl)bis(1-(2-hydroxyphenyl)prop-2-en-1-one): This compound features hydroxyphenyl groups instead of thiophene rings.
Properties
IUPAC Name |
(E)-1-[2,5-dimethyl-4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-15-13-22(20(24)10-8-18-6-4-12-26-18)16(2)14-21(15)19(23)9-7-17-5-3-11-25-17/h3-12,15-16H,13-14H2,1-2H3/b9-7+,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQDCXHWSBTGJL-FIFLTTCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=CC2=CC=CS2)C)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N(CC(N(C1)C(=O)/C=C/C2=CC=CS2)C)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5388456.png)
![3-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5388459.png)

![2-{4-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-phenylacetamide](/img/structure/B5388470.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5388479.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5388487.png)
![N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5388495.png)

![3-(ethylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5388508.png)
![N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5388509.png)
![(E)-1-(furan-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one](/img/structure/B5388519.png)
![3-(benzylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5388530.png)


